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molecular formula C9H8N2 B8658021 3-Anilinoprop-2-enenitrile CAS No. 4818-39-7

3-Anilinoprop-2-enenitrile

Cat. No. B8658021
M. Wt: 144.17 g/mol
InChI Key: BIAWTEWJLFFLTI-UHFFFAOYSA-N
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Patent
US04319024

Procedure details

12.25 g (0.125 mol) of sulfuric acid in 30 ml of ethanol is added drop by drop, at 0° C., to a suspension of 32.5 g (0.25 mol) of sodium-3-hydroxyacrylonitrile and 32.6 g (0.35 mol) of aniline in 150 ml of ethanol, and the mixture is held at 25° C. for 5 h. After removal of the solid by filtration and withdrawal of the solvent, the product is dissolved with water, acidified with dilute sulfuric acid, and extracted with ether. After recrystallization of the concentrated ether extract from carbon tetrachloride, 24.3 g (67.6%) of 3-anilinoacrylonitrile is obtained.
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium 3-hydroxyacrylonitrile
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
32.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Na].O[CH:8]=[CH:9][C:10]#[N:11].[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[NH:12]([CH:8]=[CH:9][C:10]#[N:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2,^1:5|

Inputs

Step One
Name
Quantity
12.25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
sodium 3-hydroxyacrylonitrile
Quantity
32.5 g
Type
reactant
Smiles
[Na].OC=CC#N
Name
Quantity
32.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solid
FILTRATION
Type
FILTRATION
Details
by filtration and withdrawal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the product is dissolved with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
After recrystallization of the concentrated ether
EXTRACTION
Type
EXTRACTION
Details
extract from carbon tetrachloride

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N(C1=CC=CC=C1)C=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g
YIELD: PERCENTYIELD 67.6%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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